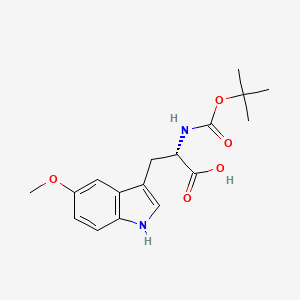
Boc-5-methoxy-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-5-methoxy-L-tryptophan is a biochemical compound used for proteomics research . It is a derivative of L-tryptophan, a naturally occurring amino acid . The molecular formula of Boc-5-methoxy-L-tryptophan is C17H22N2O5 .
Molecular Structure Analysis
The molecular structure of Boc-5-methoxy-L-tryptophan consists of 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The molecular weight is 334.37 .Physical And Chemical Properties Analysis
Boc-5-methoxy-L-tryptophan is a solid substance . The predicted melting point is 206.00° C, and the predicted boiling point is 563.96° C at 760 mmHg . The predicted density is 1.26 g/cm^3 .Scientific Research Applications
Serotonergic System and Neurotransmission
Boc-5-methoxy-L-tryptophan is closely related to compounds that study the brain's serotonergic system, specifically through the use of analogs like α-methyl-l-tryptophan (α-MTrp). These compounds are utilized to investigate serotonin (5-HT) synthesis rates in the brain. The trapping of labeled α-MTrp in brain tissue allows for the measurement of 5-HT synthesis, providing insights into the control of 5-HT synthesis and its alteration by drugs. This method has applications in studying healthy humans and patients with neuropsychiatric disorders, employing techniques such as autoradiographic measurements and positron emission tomography (Diksic & Young, 2001).
Tryptophan Metabolism and Health
The metabolism of tryptophan, the precursor for serotonin, plays a critical role in health and disease. It is involved in the nervous system and by enterochromaffin cells in the gut mucosa. Tryptophan metabolism by the gut microbiome produces metabolites that have anti-inflammatory and beneficial metabolic effects. This highlights the health benefits of the intestinal microbiome in producing beneficial products from dietary amino acids, especially tryptophan. The study of tryptophan metabolism sheds light on its potential therapeutic targets in chronic neurological pathologies and immunocompetent conditions, suggesting the importance of nutraceuticals and probiotics in modulating tryptophan metabolism (Galligan, 2018).
Tryptophan Supplementation and Social Behavior
Research on tryptophan supplementation indicates its potential to modulate social behavior. In patients and individuals suffering from disorders associated with serotonergic dysfunctions, tryptophan supplementation improves control over social behavior. Conversely, in healthy humans, it appears to promote social behavior. This dual effect of tryptophan supplementation underscores its promise as a tool for modulating social behavior, although the relationship between individual differences, tryptophan efficacy, serotonergic functioning, and social interactions remains to be fully understood (Steenbergen et al., 2016).
Immunomodulatory Role in Livestock and Poultry
Tryptophan is active in regulating immune responses in animals, with its metabolites improving immunity and inducing anti-inflammatory responses. The metabolism of tryptophan in livestock and poultry highlights its significant role in enhancing immune functions, including the inhibition of T lymphocyte proliferation and elevation of immunoglobulin levels. This review emphasizes the potential of tryptophan and its metabolites in improving immune functions, suggesting areas for further research to benefit livestock and poultry producers (Bai et al., 2016).
Mechanism of Action
Mode of Action
It is known that 5-methoxyindole metabolites of l-tryptophan, a class of compounds to which boc-5-methoxy-l-tryptophan belongs, control the expression of cyclooxygenase-2 (cox-2) at the transcriptional level . COX-2 is an enzyme that plays a crucial role in inflammation and tumorigenesis .
Biochemical Pathways
5-methoxyindole metabolites of L-tryptophan, including Boc-5-methoxy-L-tryptophan, are involved in the regulation of COX-2 expression . Overexpression of COX-2 can lead to inflammation and tumorigenesis, and these metabolites help to control this overexpression . The exact biochemical pathways affected by Boc-5-methoxy-L-tryptophan and their downstream effects need further investigation.
Result of Action
5-methoxyindole metabolites of L-tryptophan, including Boc-5-methoxy-L-tryptophan, have been shown to inhibit COX-2 transcriptional activation induced by various proinflammatory and mitogenic factors . They also block cancer cell migration and invasion in vitro and inhibit tumor growth and cancer metastasis in a xenograft model . .
Future Directions
properties
IUPAC Name |
(2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(20)21)7-10-9-18-13-6-5-11(23-4)8-12(10)13/h5-6,8-9,14,18H,7H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEFILRKWWZSFK-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673995 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114903-30-9 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

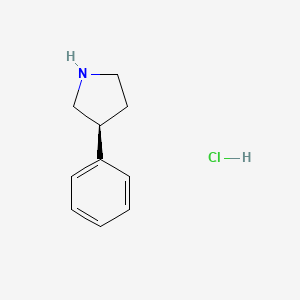
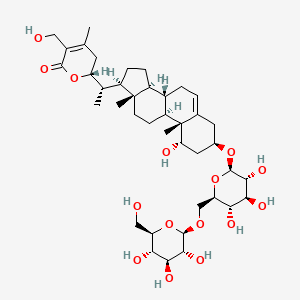
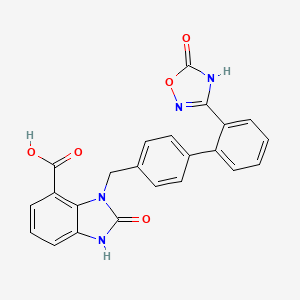
![N-[Benzo[a]pyren-4-yl]acetamide](/img/structure/B569228.png)

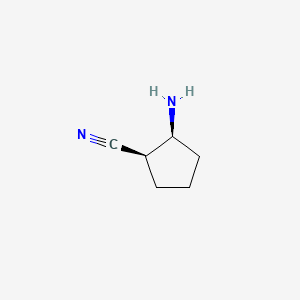
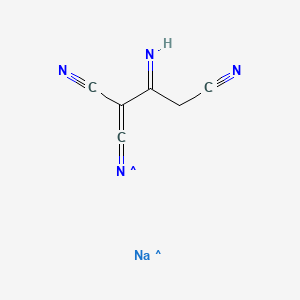
![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B569241.png)

![2-(2,6-difluorophenyl)-N-[4-[(4-fluorophenyl)methoxy]pyridin-2-yl]acetamide](/img/structure/B569243.png)
